molecular formula C28H24ClN3O4 B2647652 (5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(3-methoxyphenyl)methanone CAS No. 865615-77-6

(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(3-methoxyphenyl)methanone

Cat. No. B2647652
CAS RN: 865615-77-6
M. Wt: 501.97
InChI Key: VRQXLFHLLIDZEI-UHFFFAOYSA-N
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Description

(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C28H24ClN3O4 and its molecular weight is 501.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound is part of a broader class of molecules that have been synthesized to incorporate quinoline derivatives with pyrazoline and pyridine analogues. These molecules, including variations like the one , have been synthesized with the aim of exploring their antimicrobial activities. The synthesis procedures typically involve multi-step reactions, starting from quinoline derivatives and involving cyclization processes to incorporate the pyrazoline moiety. Detailed structural analysis through techniques such as IR, NMR, and mass spectrometry has been conducted to confirm the structures of these synthesized compounds (Desai, Patel, & Dave, 2016).

Biological Activities

Antimicrobial Activity

Research has demonstrated that quinoline derivatives bearing the pyrazoline moiety exhibit significant antimicrobial activity. These activities have been tested against a range of bacterial and fungal strains, with certain compounds showing potent antibacterial and antifungal effects. For instance, some synthesized compounds have demonstrated high efficacy against bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. The presence of electron-withdrawing groups has been observed to enhance the antimicrobial efficacy of these compounds. Furthermore, initial cytotoxicity studies have suggested that these compounds exhibit low toxicity towards human cells, making them promising candidates for further development as antimicrobial agents (Desai, Patel, & Dave, 2016).

properties

IUPAC Name

[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClN3O4/c1-34-20-8-4-6-17(12-20)25-16-26(32(31-25)28(33)19-7-5-9-21(13-19)35-2)23-14-18-10-11-22(36-3)15-24(18)30-27(23)29/h4-15,26H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQXLFHLLIDZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C4=CC(=CC=C4)OC)C5=CC(=CC=C5)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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